molecular formula C10H21NO2 B7873873 Tert-butyl 2-amino-3,3-dimethylbutanoate

Tert-butyl 2-amino-3,3-dimethylbutanoate

Cat. No.: B7873873
M. Wt: 187.28 g/mol
InChI Key: IGZORTGLYQDNMF-UHFFFAOYSA-N
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Description

H-tBu-Gly-OtBu hydrochloride, also known as tert-butyl 2-aminoacetate hydrochloride, is a derivative of glycine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound has the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-tBu-Gly-OtBu hydrochloride typically involves the esterification of glycine with tert-butyl alcohol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{Glycine} + \text{tert-Butyl alcohol} + \text{HCl} \rightarrow \text{Tert-butyl 2-amino-3,3-dimethylbutanoate} ]

Industrial Production Methods

Industrial production of H-tBu-Gly-OtBu hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through crystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

H-tBu-Gly-OtBu hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

    Hydrolysis: In the presence of water and an acid or base, H-tBu-Gly-OtBu hydrochloride can hydrolyze to form glycine and tert-butyl alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out under mild conditions to prevent decomposition.

    Hydrolysis: Acidic or basic conditions are used, with water as the solvent. The reaction is usually performed at elevated temperatures to accelerate the process.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired transformation.

Major Products Formed

Scientific Research Applications

H-tBu-Gly-OtBu hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-tBu-Gly-OtBu hydrochloride involves its reactivity as an amino acid derivative. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can modulate biological pathways and result in specific physiological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    Glycine tert-butyl ester hydrochloride: Similar in structure but lacks the additional tert-butyl group.

    H-Glu(OtBu)-OtBu hydrochloride: Another amino acid derivative with similar applications in peptide synthesis.

    H-Ser-OtBu hydrochloride: A serine derivative used in similar contexts

Uniqueness

H-tBu-Gly-OtBu hydrochloride is unique due to its dual tert-butyl groups, which provide enhanced stability and reactivity compared to other glycine derivatives. This makes it particularly valuable in peptide synthesis and other applications where stability and reactivity are crucial .

Properties

IUPAC Name

tert-butyl 2-amino-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZORTGLYQDNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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